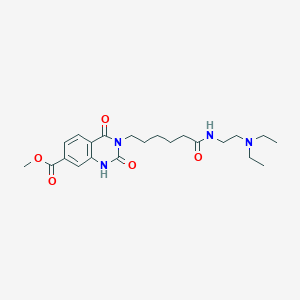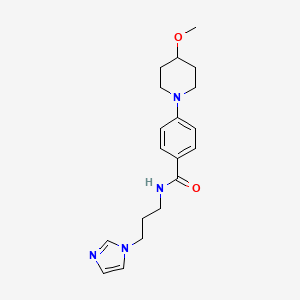
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide” is a compound with the molecular formula C19H26N4O2 and a molecular weight of 342.443. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, a key component of this compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Kinase Inhibition and Anti-inflammatory Activity
Imidazole derivatives have been synthesized and evaluated for their potential in treating inflammation and pain, as well as for their kinase inhibition activity. Certain compounds demonstrated good anti-inflammatory and analgesic activities, as well as significant in vitro activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, specific compounds exhibited considerable inhibition against CDK-5 and CDK-1, indicating their potential therapeutic application in diseases where these kinases play a critical role (Sondhi et al., 2006).
Anticonvulsant Activity
Some omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity. The structure-activity relationship of these compounds revealed that specific substitutions on the phenyl ring significantly impact their efficacy against seizures induced by maximal electroshock (MES). This suggests that certain imidazole derivatives could be potential candidates for developing new anticonvulsant drugs (Aktürk et al., 2002).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with significant cardiac electrophysiological activity. These substances have shown potency in vitro comparable to known selective class III agents, suggesting their utility in treating arrhythmias. The imidazol-1-yl moiety within these compounds appears to be an effective group for eliciting class III electrophysiological activity, pointing to a new avenue for developing heart rhythm management medications (Morgan et al., 1990).
Antimicrobial and Antioxidant Activities
Imidazole derivatives have also been identified with potential antimicrobial and antioxidant activities. A study focusing on benzamide and related compounds isolated from Streptomyces species highlighted their efficacy against various microbial strains and their antioxidant properties. These findings underscore the versatility of imidazole derivatives in developing new antimicrobial and antioxidant agents, which can be crucial for pharmaceutical applications (Yang et al., 2015).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-7-12-23(13-8-18)17-5-3-16(4-6-17)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-15,18H,2,7-9,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNOQGZVBXHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


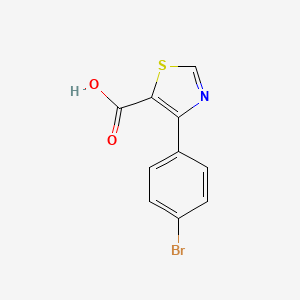

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
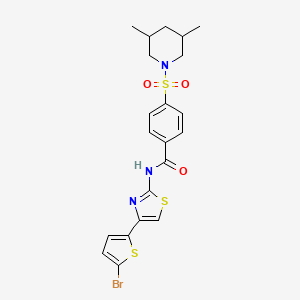
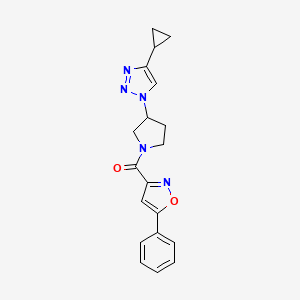


![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
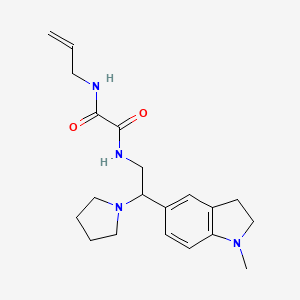
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
